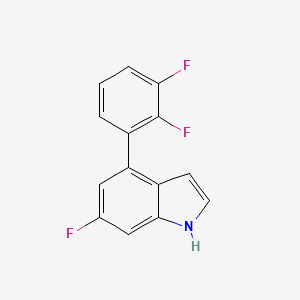
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and indole rings, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, bioavailability, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and other applications.
Preparation Methods
The synthesis of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and 6-fluoroindole.
Coupling Reaction: The 2,3-difluoroaniline undergoes a coupling reaction with 6-fluoroindole in the presence of a suitable catalyst and base to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and using more cost-effective reagents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms on the phenyl and indole rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form various biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
Scientific Research Applications
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.
Chemical Biology: It is used as a probe to investigate biological pathways and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole can be compared with other fluorinated indole derivatives, such as:
2,3-Difluoro-4-ethoxyphenylboronic acid: This compound has similar fluorine substitution but differs in the presence of an ethoxy group and boronic acid functionality.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure (benzamide instead of indole).
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound contains a fluorinated phenyl group and an imidazole ring, making it structurally distinct from the indole derivative.
The uniqueness of this compound lies in its specific fluorine substitution pattern and indole core, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H8F3N |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C14H8F3N/c15-8-6-11(9-4-5-18-13(9)7-8)10-2-1-3-12(16)14(10)17/h1-7,18H |
InChI Key |
JWWQAZNATBLZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C3C=CNC3=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















